5-Chloro-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, specifically, has a chloro group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
5-Chloro-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Some benzofuran derivatives have shown promise as therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact molecular targets and pathways would depend on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has an amino group at the 4-position and a carboxylic acid group at the 7-position.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its potential as an entactogen drug.
Uniqueness
5-Chloro-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups, along with the carboxylic acid, makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-5,9H,1H3,(H,12,13) |
InChI Key |
LNHKNRUQTUAZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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